5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one
Overview
Description
5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one is a pyrimidine derivative with potential applications in various scientific fields. This compound is characterized by the presence of an amino group at the 5th position, a hydroxyethylamino group at the 6th position, and a keto group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one typically involves the reaction of 5-amino-4,6-dichloropyrimidine with 2-aminoethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the hydroxyethylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The keto group can be reduced to a hydroxyl group, forming a diol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution at the amino group.
Major Products
Oxidation: Formation of 5-amino-6-((2-carboxyethyl)amino)pyrimidin-4(3H)-one.
Reduction: Formation of 5-amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or by altering the enzyme’s conformation. The hydroxyethylamino group may also participate in hydrogen bonding or electrostatic interactions with the target, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: Lacks the hydroxyethylamino group and has different reactivity and applications.
2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone: Contains a ribosylamino group, making it more hydrophilic and suitable for different biological applications.
Uniqueness
5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one is unique due to the presence of both an amino group and a hydroxyethylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-amino-4-(2-hydroxyethylamino)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-4-5(8-1-2-11)9-3-10-6(4)12/h3,11H,1-2,7H2,(H2,8,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSORAPXDVLKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492184 | |
Record name | 5-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61667-19-4 | |
Record name | 5-Amino-6-[(2-hydroxyethyl)amino]-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61667-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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